molecular formula C18H18FNOS2 B2915349 (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1706498-40-9

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2915349
CAS No.: 1706498-40-9
M. Wt: 347.47
InChI Key: GXXHZNUTZBXOBF-BQYQJAHWSA-N
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Description

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18FNOS2 and its molecular weight is 347.47. The purity is usually 95%.
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Biological Activity

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the thiazepane class, characterized by its unique structural features that include a thiazepane ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FNO2SC_{17}H_{18}F_{N}O_{2}S, with a molecular weight of approximately 305.39 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's electronic properties, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .

Anticancer Properties

Research indicates that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that related thiophene derivatives possess IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 . The anticancer activity of this compound may be comparable, given its structural similarities.

Table 1: Comparison of Anticancer Activity of Thiazepane Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-714.86 ± 5.15
Compound BMDA-MB-2310.09
This compoundTBDTBD

Antioxidant Activity

In addition to anticancer properties, thiazepane derivatives have shown potential antioxidant activities. This activity is crucial for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be evaluated using assays such as DPPH or ABTS radical scavenging tests.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazepane-containing compounds:

  • Synthesis and Evaluation : A study synthesized various thiazepane derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the substituent groups significantly impacted their biological activity .
  • Docking Studies : Molecular docking studies have revealed potential binding interactions between these compounds and target proteins involved in cancer progression. For example, compounds were found to bind effectively to PTP1B, suggesting a mechanism for their anticancer activity .
  • Comparative Studies : Comparative analyses with standard chemotherapeutic agents like doxorubicin have shown that certain thiazepane derivatives exhibit enhanced selectivity and potency against specific cancer types.

Properties

IUPAC Name

(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS2/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXHZNUTZBXOBF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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